molecular formula C10H11FO2 B8267244 (E)-4-Fluoro-2-methoxy-1-(2-methoxyvinyl)benzene

(E)-4-Fluoro-2-methoxy-1-(2-methoxyvinyl)benzene

Cat. No.: B8267244
M. Wt: 182.19 g/mol
InChI Key: MGQKKQVLXSDSNS-AATRIKPKSA-N
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Description

(E)-4-Fluoro-2-methoxy-1-(2-methoxyvinyl)benzene is an organic compound characterized by the presence of a fluoro group, two methoxy groups, and a methoxyvinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Fluoro-2-methoxy-1-(2-methoxyvinyl)benzene typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with methoxyvinyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Fluoro-2-methoxy-1-(2-methoxyvinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxyvinyl group to an ethyl group.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include fluoro-substituted aldehydes, carboxylic acids, and ethyl-substituted benzene derivatives.

Scientific Research Applications

(E)-4-Fluoro-2-methoxy-1-(2-methoxyvinyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-Fluoro-2-methoxy-1-(2-methoxyvinyl)benzene involves its interaction with specific molecular targets. The fluoro and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The methoxyvinyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-Bromo-2-methoxy-1-(2-methoxyvinyl)benzene
  • (E)-4-Methoxy-2-(2-methoxyvinyl)-1-(trifluoromethyl)benzene
  • (2-Methoxyvinyl)benzene

Uniqueness

(E)-4-Fluoro-2-methoxy-1-(2-methoxyvinyl)benzene is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its bromo or trifluoromethyl analogs. This uniqueness makes it valuable for specific applications where the fluoro group enhances the compound’s performance or interaction with other molecules.

Properties

IUPAC Name

4-fluoro-2-methoxy-1-[(E)-2-methoxyethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-12-6-5-8-3-4-9(11)7-10(8)13-2/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQKKQVLXSDSNS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=C(C=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=C(C=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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